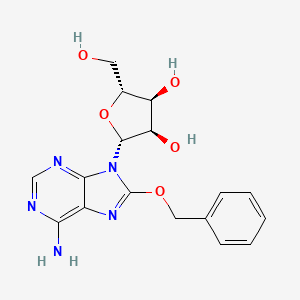

8-Benzyloxyadenosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXGCAXXPRSCHN-XNIJJKJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Structural Analysis of 8-Benzyloxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 8-benzyloxyadenosine (B12096600), a significant adenosine (B11128) analog. Adenosine and its derivatives are pivotal in various physiological processes and serve as valuable scaffolds in drug discovery. This compound, in particular, is noted as a smooth muscle vasodilator with potential applications in cancer research. This document outlines a detailed experimental protocol for its synthesis from 8-bromoadenosine (B559644), presents key quantitative data, and provides a thorough structural characterization based on spectroscopic methods.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where the bromine atom at the 8-position of 8-bromoadenosine is displaced by a benzyloxy group. This transformation is generally carried out by treating 8-bromoadenosine with sodium benzylate in a suitable solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

8-Bromoadenosine

-

Sodium hydride (NaH)

-

Benzyl (B1604629) alcohol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of Sodium Benzylate: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a 60% dispersion of sodium hydride in mineral oil is washed with anhydrous hexane to remove the oil. Anhydrous benzyl alcohol, dissolved in anhydrous DMF, is then added dropwise to the sodium hydride suspension at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure the complete formation of sodium benzylate.

-

Nucleophilic Substitution: 8-Bromoadenosine is dissolved in a separate flask containing anhydrous DMF. This solution is then added dropwise to the freshly prepared sodium benzylate solution at room temperature.

-

Reaction Monitoring and Work-up: The reaction is heated to a specified temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol). Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of methanol.

-

Purification: The solvent is removed under reduced pressure. The resulting residue is then purified by silica gel column chromatography. The column is typically eluted with a gradient of ethyl acetate in hexane, followed by a mixture of methanol in dichloromethane (B109758) to afford pure this compound.

Quantitative Data for Synthesis:

| Parameter | Value |

| Starting Material | 8-Bromoadenosine |

| Key Reagents | Sodium hydride, Benzyl alcohol |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 80-100 °C |

| Typical Reaction Time | 12-24 hours |

| Purification Method | Silica gel column chromatography |

| Typical Yield | 60-75% |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported |

Structural Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure of this compound.

1H NMR Spectral Data (Predicted and based on related structures):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H-2 |

| ~7.3-7.5 | m | 5H | Phenyl-H |

| ~6.0 | d | 1H | H-1' |

| ~5.6 | s | 2H | -OCH2Ph |

| ~4.6 | t | 1H | H-2' |

| ~4.3 | t | 1H | H-3' |

| ~4.1 | q | 1H | H-4' |

| ~3.6-3.8 | m | 2H | H-5' |

| ~5.0-5.5 | br s | 3H | 2', 3', 5'-OH |

| ~7.8 | br s | 2H | -NH2 |

13C NMR Spectral Data (Predicted and based on related structures):

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C-6 |

| ~152 | C-2 |

| ~150 | C-4 |

| ~148 | C-8 |

| ~136 | Phenyl C (quaternary) |

| ~128-129 | Phenyl CH |

| ~118 | C-5 |

| ~90 | C-1' |

| ~87 | C-4' |

| ~75 | C-2' |

| ~71 | C-3' |

| ~70 | -OCH2Ph |

| ~62 | C-5' |

Experimental Workflows and Logical Relationships

The synthesis of this compound follows a clear and logical workflow, which can be visualized to enhance understanding.

Caption: Synthetic workflow for this compound.

This diagram illustrates the key stages of the synthesis, from the preparation of the alkoxide reagent to the final purification and analysis of the target compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural characterization of this compound. The outlined protocol offers a reliable method for obtaining this valuable adenosine analog, and the provided spectroscopic data serves as a benchmark for its identification and quality control. This information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of novel adenosine derivatives. Further research into the biological activities and potential signaling pathways of this compound is warranted to fully elucidate its pharmacological profile.

Exploring the Biological Targets of 8-Benzyloxyadenosine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxyadenosine (B12096600) derivatives have emerged as a promising class of compounds exhibiting significant anticancer properties. Their mechanism of action is primarily attributed to the induction of programmed cell death, or apoptosis, and the potential modulation of key cellular signaling pathways. This technical guide provides a comprehensive exploration of the known and potential biological targets of these derivatives. It summarizes quantitative data on their cytotoxic effects, details experimental protocols for target identification and validation, and visualizes the complex signaling networks and experimental workflows involved. This document serves as a critical resource for researchers engaged in the development of novel cancer therapeutics based on adenosine (B11128) analogue scaffolds.

Introduction

Adenosine analogues have long been a focal point in medicinal chemistry due to their diverse biological activities. The substitution at the C8 position of the adenine (B156593) ring with a benzyloxy group has yielded derivatives with potent cytotoxic effects against various cancer cell lines. Understanding the precise molecular targets of these compounds is paramount for their rational design and optimization as therapeutic agents. This guide delves into the current understanding of how this compound derivatives exert their effects at a molecular level, focusing on their interaction with cellular machinery to trigger apoptosis and inhibit cell proliferation.

Primary Biological Effect: Induction of Apoptosis

The predominant and most well-documented biological effect of this compound and its related benzyloxy derivatives is the induction of apoptosis in cancer cells.[1][2] Apoptosis is a regulated process of cell suicide essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound derivatives appear to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential. While direct studies on this compound are limited, related benzyloxy compounds have been shown to cause a loss of mitochondrial membrane potential.[1] This event is a critical juncture in the apoptotic cascade, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8. Activated caspase-8 can directly activate executioner caspases or cleave the Bcl-2 family protein Bid into tBid, which then amplifies the apoptotic signal through the mitochondrial pathway.

The interplay between these two pathways often determines the fate of the cell.

References

In-Depth Technical Guide: Physicochemical Properties and Solubility of 8-Benzyloxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility characteristics of 8-Benzyloxyadenosine, a key adenosine (B11128) analog. Due to its structural similarity to endogenous nucleosides, this compound is a compound of interest in various research areas, including pharmacology and medicinal chemistry. Understanding its fundamental properties is crucial for its application in experimental settings and potential therapeutic development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of analytical and formulation protocols.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N₅O₅ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 373.36 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 131265-29-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Predicted pKa | 12.94 ± 0.70 | --INVALID-LINK-- |

| Predicted Boiling Point | 727.3 ± 70.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.70 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Data not readily available | N/A |

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation. While specific quantitative solubility data for this compound in various solvents is not widely published, a qualitative assessment can be made based on the properties of similar nucleoside analogs. Generally, such compounds exhibit poor solubility in aqueous solutions and require organic co-solvents for dissolution.

| Solvent | Solubility | Notes |

| Water / Aqueous Buffers | Expected to be low | Many nucleoside analogs have limited aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | DMSO is a common solvent for dissolving nucleoside analogs for in vitro assays.[1] |

| Ethanol | Expected to be soluble | Ethanol is another common organic solvent used for similar compounds.[1] |

For precise quantitative determination of solubility, experimental methods such as the shake-flask method are recommended.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3][4]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[2]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically takes 24 to 72 hours.[2] The agitation ensures good contact between the solid and the solvent.[2]

-

Phase Separation: After the equilibration period, remove the vial and let it stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.[2] This step must be performed carefully to avoid disturbing the equilibrium.

-

Sample Preparation for Analysis: Immediately after separation, dilute a known volume of the clear, saturated supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

This guide provides foundational information on the physicochemical properties and solubility of this compound. For any application, it is highly recommended to experimentally verify these properties under the specific conditions of your assay or formulation.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 8-benzyloxyadenosine (B12096600) and its related analogs. This class of compounds holds significant potential in drug discovery, primarily through its interaction with adenosine (B11128) receptors and various kinases. This document outlines the core biochemical functions, relevant signaling pathways, and detailed experimental methodologies for the synthesis and evaluation of these compounds.

Introduction to this compound

8-substituted adenosine analogs are a diverse class of molecules with a wide range of biochemical and pharmacological activities. Modifications at the 8-position of the purine (B94841) ring significantly influence their affinity and efficacy at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) and their interactions with other cellular targets like protein kinases. This compound, featuring a benzyloxy group at the 8-position, represents a key scaffold for developing potent and selective modulators of these biological targets. Understanding the SAR of this compound and its derivatives is crucial for the rational design of novel therapeutic agents.

Structure-Activity Relationship (SAR) of this compound and Analogs

Table 1: Illustrative Structure-Activity Relationship of this compound Analogs

| Compound ID | R¹ (Purine N⁶) | R² (Benzyl Ring) | A₂ₐ Receptor Binding Affinity (Kᵢ, nM) | Kinase X Inhibition (IC₅₀, µM) |

| 1 | H | H (unsubstituted) | 150 | 10.5 |

| 1a | H | 4-OCH₃ | 85 | 8.2 |

| 1b | H | 4-Cl | 120 | 5.1 |

| 1c | H | 4-NO₂ | 250 | 15.8 |

| 1d | H | 3,4-diCl | 95 | 2.5 |

| 2 | Cyclopentyl | H (unsubstituted) | 25 | 12.0 |

| 2a | Cyclopentyl | 4-OCH₃ | 15 | 9.8 |

| 2b | Cyclopentyl | 4-Cl | 20 | 6.3 |

Analysis of Structure-Activity Relationships:

-

Substitution at the 8-Position: The introduction of a benzyloxy group at the 8-position of adenosine generally confers antagonist activity at A₂ₐ adenosine receptors. The nature of the substituent on the benzyl (B1604629) ring plays a critical role in modulating affinity and selectivity.

-

Aromatic Substitution (R²):

-

Electron-donating groups, such as a methoxy (B1213986) group at the para-position (Compound 1a ), can enhance binding affinity to the A₂ₐ receptor compared to the unsubstituted analog (Compound 1 ).

-

Electron-withdrawing groups, like a nitro group (Compound 1c ), may decrease binding affinity.

-

Halogen substituents (Compounds 1b and 1d ) often lead to potent kinase inhibition, with di-substitution potentially increasing this effect.

-

-

N⁶-Substitution (R¹):

-

The presence of a bulky hydrophobic group at the N⁶-position, such as a cyclopentyl group (Compounds 2 , 2a , 2b ), generally increases affinity for the A₁ and A₃ adenosine receptors and can enhance A₂ₐ affinity.

-

Signaling Pathways

This compound and its analogs primarily exert their effects through the modulation of adenosine receptors, which are G-protein coupled receptors (GPCRs). The A₂ₐ receptor, a common target, is coupled to a stimulatory G-protein (Gαs).

Adenosine A₂ₐ Receptor Signaling Pathway

Activation of the A₂ₐ receptor by an agonist initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonists, such as many this compound derivatives, block this pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its analogs.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a commercially available adenosine precursor, such as 8-bromoadenosine (B559644).

Step 1: Protection of Ribose Hydroxyl Groups To prevent unwanted side reactions, the hydroxyl groups of the ribose moiety are protected, often as an acetonide.

-

Reagents: 8-Bromoadenosine, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (catalyst), acetone (B3395972) (solvent).

-

Procedure: 8-Bromoadenosine is dissolved in acetone, and 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 2',3'-O-isopropylidene-8-bromoadenosine, is then isolated and purified.

Step 2: Nucleophilic Substitution at C8 The bromo group at the 8-position is displaced by a benzyloxy group.

-

Reagents: 2',3'-O-isopropylidene-8-bromoadenosine, substituted benzyl alcohol, sodium hydride (base), dry DMF (solvent).

-

Procedure: To a solution of the substituted benzyl alcohol in dry DMF, sodium hydride is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases. The protected 8-bromoadenosine is then added, and the reaction is heated. After completion, the reaction is quenched, and the product is extracted and purified.

Step 3: Deprotection of Ribose Hydroxyl Groups The protecting groups on the ribose are removed to yield the final compound.

-

Reagents: Protected this compound derivative, trifluoroacetic acid (TFA), water.

-

Procedure: The protected compound is dissolved in a mixture of TFA and water and stirred at room temperature. The solvent is then removed under reduced pressure, and the final product is purified by chromatography.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity (Kᵢ) of the synthesized compounds for adenosine receptor subtypes.

-

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., A₂ₐ).

-

Radioligand (e.g., [³H]-ZM241385 for A₂ₐ).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

-

Non-specific binding control (e.g., a high concentration of a non-selective antagonist like theophylline).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kₔ), and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ value of the test compound.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase.

-

Materials:

-

Purified recombinant kinase.

-

Kinase-specific substrate peptide.

-

ATP (often radiolabeled with ³²P or ³³P).

-

Kinase reaction buffer.

-

Stop solution (e.g., EDTA or acid).

-

Phosphocellulose paper or other separation matrix.

-

Scintillation counter.

-

-

Procedure:

-

Set up a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

-

Add varying concentrations of the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a specific temperature (e.g., 30°C) for a set time.

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto the phosphocellulose paper.

-

Wash the paper to remove unincorporated ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of selective adenosine receptor antagonists and kinase inhibitors. The structure-activity relationships, though not yet fully elucidated for a comprehensive series of these specific analogs in the public literature, are guided by established principles of medicinal chemistry. Further synthesis and rigorous biological evaluation of a diverse library of this compound analogs are warranted to fully explore their therapeutic potential. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers in this exciting area of drug discovery.

In Silico Docking of 8-Benzyloxyadenosine with Protein Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico molecular docking studies investigating the interaction of 8-Benzyloxyadenosine with various protein kinases. As aberrant protein kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, identifying novel kinase inhibitors is a critical area of drug discovery. This compound, an adenosine (B11128) derivative, presents a scaffold with potential for selective kinase inhibition. This document outlines a detailed, representative protocol for conducting such docking studies, from protein and ligand preparation to data analysis. Furthermore, it presents hypothetical quantitative data in structured tables to illustrate the nature of results obtained from these computational analyses. Finally, key signaling pathways potentially modulated by the inhibition of therapeutically relevant protein kinases are visualized using Graphviz diagrams to provide a broader biological context for the docking results.

Introduction to Protein Kinases and this compound

Protein kinases are a large family of enzymes that play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues on substrate proteins.[1] This process acts as a molecular switch, regulating a vast array of cellular processes including cell growth, differentiation, proliferation, and apoptosis.[2] Dysregulation of protein kinase activity, often due to genetic mutations or overexpression, is a well-established driver of various pathologies, making them a prime target for therapeutic intervention.[3]

This compound is a synthetic derivative of adenosine. The adenosine scaffold is a common feature in many endogenous molecules and approved drugs, and its derivatives have been explored as potential modulators of various enzymes, including protein kinases. The benzyloxy group at the 8-position offers unique steric and electronic properties that can be exploited for achieving specific interactions within the ATP-binding pocket of protein kinases. In silico docking provides a powerful, cost-effective, and time-efficient computational method to predict and analyze the binding mode and affinity of small molecules like this compound to their protein targets before undertaking extensive experimental validation.[2]

Hypothetical In Silico Docking Studies: Quantitative Data

While specific experimental data for the docking of this compound with a wide range of protein kinases is not publicly available, the following tables represent the type of quantitative data that would be generated from such studies. These values are illustrative and serve to provide a framework for understanding and comparing potential inhibitory activities.

Table 1: Hypothetical Docking Scores and Binding Energies of this compound with Selected Protein Kinases

| Protein Kinase Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.8 | -10.2 | 0.08 |

| Proto-oncogene tyrosine-protein kinase Src | 2SRC | -9.2 | -9.5 | 0.25 |

| Janus Kinase 1 (JAK1) | 4E6T | -8.9 | -9.1 | 0.45 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | -8.8 | 0.98 |

| p38 Mitogen-Activated Protein Kinase | 3HEC | -8.1 | -8.4 | 1.52 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | -8.1 | 2.30 |

Table 2: Comparative IC50 and Ki Values for Representative Kinase Inhibitors

This table provides a reference for the range of inhibitory concentrations observed for known kinase inhibitors, offering a context for the hypothetical data presented for this compound.

| Compound | Target Kinase | IC50 (nM) | Ki (nM) |

| Gefitinib | EGFR | 2-37 | 24 |

| Dasatinib | Src | 0.8 | <1 |

| Tofacitinib | JAK1 | 1 | 112 |

| Roscovitine | CDK2 | 450 | 400 |

| BIRB 796 | p38 MAPK | 38 | 0.1 |

| Sorafenib | VEGFR2 | 90 | 20 |

Detailed Experimental Protocols for In Silico Docking

The following protocol outlines a standard workflow for performing in silico molecular docking of a small molecule ligand, such as this compound, with a protein kinase target.

Software and Tools

-

Molecular Modeling and Visualization: PyMOL, Chimera, Discovery Studio

-

Docking Software: AutoDock Vina, Schrödinger Glide, GOLD

-

Ligand Preparation: ChemDraw, Avogadro, Open Babel

-

Protein Preparation: PDB (Protein Data Bank), AutoDock Tools

-

Data Analysis: Python (with libraries like Pandas and Matplotlib), R

Step-by-Step Protocol

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB).

-

Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate partial charges (e.g., Kollman charges).

-

Repair any missing residues or atoms in the protein structure using tools like SWISS-MODEL or the Protein Preparation Wizard in Schrödinger Maestro.

-

Define the binding site. This is typically the ATP-binding pocket. If the downloaded structure contains a co-crystallized inhibitor, the binding site can be defined based on its location.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular editor like ChemDraw or Avogadro.

-

Perform energy minimization of the 3D ligand structure using a force field such as MMFF94.

-

Save the optimized ligand structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

-

-

Molecular Docking Simulation:

-

Define the grid box for the docking simulation. This is a three-dimensional box that encompasses the defined binding site of the protein. The size should be adequate to allow the ligand to rotate and translate freely within the active site.

-

Run the docking simulation using the chosen software. The software will generate multiple binding poses of the ligand within the protein's active site and rank them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

Analyze the output from the docking simulation. The results will typically include a ranked list of binding poses with their corresponding docking scores or binding energies.

-

The pose with the lowest binding energy is generally considered the most favorable and most likely binding mode.

-

Visualize the top-ranked binding pose in a molecular graphics program to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Compare the docking results with experimental data if available to validate the computational model.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted in cancer and inflammatory diseases, and a general workflow for in silico drug discovery.

Conclusion

In silico docking studies are an indispensable tool in modern drug discovery, providing valuable insights into the potential interactions between small molecules and their protein targets. While specific experimental data for this compound's interaction with protein kinases remains to be elucidated, this guide provides a robust framework for conducting and interpreting such computational analyses. The outlined protocols and illustrative data serve as a foundation for researchers to explore the therapeutic potential of this compound and other novel adenosine derivatives as protein kinase inhibitors. The visualization of key signaling pathways further underscores the potential biological impact of identifying potent and selective inhibitors for these critical cellular regulators. Future work should focus on the experimental validation of in silico predictions to confirm the inhibitory activity and therapeutic promise of this compound.

References

The Untapped Potential of 8-Substituted Adenosine Analogs in Inflammatory Diseases: A Technical Guide

A comprehensive overview of the therapeutic promise of 8-substituted adenosine (B11128) analogs, with a focus on A2A receptor agonists, as a novel class of anti-inflammatory agents.

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct pharmacological and therapeutic data for 8-Benzyloxyadenosine is not extensively available in the public domain. This guide therefore focuses on the broader, well-researched class of 8-substituted adenosine analogs, particularly A2A adenosine receptor (A₂AR) agonists, to which this compound likely belongs. The principles, pathways, and experimental approaches detailed herein provide a foundational framework for investigating the potential of novel 8-substituted adenosines in inflammatory diseases.

Executive Summary

Inflammatory diseases represent a significant global health burden, and the demand for novel, effective, and safe therapeutics is ever-present. Adenosine, an endogenous purine (B94841) nucleoside, has emerged as a critical regulator of inflammation, primarily through its interaction with four G-protein coupled receptor subtypes (A₁, A₂A, A₂B, and A₃). The activation of the A₂A adenosine receptor, in particular, initiates a potent anti-inflammatory cascade, making it a highly attractive target for drug development. Modifications at the 8-position of the adenosine scaffold have yielded a diverse class of analogs with varying affinities and selectivities for these receptors. This technical guide explores the therapeutic potential of 8-substituted adenosine analogs as anti-inflammatory agents, detailing their mechanism of action, summarizing key preclinical data, and providing a blueprint for their continued investigation.

The Role of Adenosine in Inflammation

Under physiological conditions, extracellular adenosine levels are low. However, in response to cellular stress, such as hypoxia or tissue injury characteristic of inflammatory states, extracellular adenosine concentrations rise significantly. This increase in local adenosine acts as a "retaliatory metabolite," signaling to suppress excessive immune responses and protect tissues from damage. The immunomodulatory effects of adenosine are mediated through its four receptor subtypes, which are differentially expressed on various immune cells.

-

A₁ and A₃ Receptors: Generally, activation of A₁ and A₃ receptors, which couple to Gαi proteins, leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[1]

-

A₂A and A₂B Receptors: Conversely, A₂A and A₂B receptors couple to Gαs proteins, and their activation stimulates adenylyl cyclase, resulting in increased intracellular cAMP levels.[1] This elevation in cAMP is central to the anti-inflammatory effects mediated by these receptors.

Mechanism of Action: The A₂A Receptor Signaling Pathway

The anti-inflammatory properties of A₂A R agonists are primarily driven by the elevation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This signaling cascade triggers a broad range of downstream effects that collectively dampen the inflammatory response.

Key Anti-inflammatory Effects of A₂A Receptor Activation:

-

Inhibition of Pro-inflammatory Cytokines: A₂A R activation on immune cells, including macrophages and T-cells, suppresses the production and release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).

-

Upregulation of Anti-inflammatory Cytokines: Concurrently, A₂A R signaling can promote the production of anti-inflammatory cytokines, most notably interleukin-10 (IL-10).

-

Suppression of Immune Cell Activation and Recruitment: By modulating cellular signaling, A₂A R agonists can inhibit the activation, proliferation, and recruitment of various immune cells to sites of inflammation.

-

Modulation of T-cell Function: A₂A R activation plays a crucial role in regulating T-cell responses, promoting a shift away from pro-inflammatory T-helper 1 (Th1) and Th17 phenotypes towards a more regulatory phenotype.

Below is a diagram illustrating the canonical A₂A receptor signaling pathway leading to an anti-inflammatory response.

Potential Therapeutic Applications in Inflammatory Diseases

The potent anti-inflammatory effects of A₂A R agonists suggest their therapeutic utility across a spectrum of inflammatory conditions.

-

Rheumatoid Arthritis (RA): In animal models of RA, A₂A R agonists have been shown to reduce joint inflammation, cartilage destruction, and bone erosion.

-

Inflammatory Bowel Disease (IBD): Preclinical studies indicate that A₂A R activation can ameliorate colitis by reducing mucosal inflammation and enhancing intestinal barrier function.

-

Psoriasis: Given the role of TNF-α and other pro-inflammatory cytokines in the pathogenesis of psoriasis, A₂A R agonists represent a potential therapeutic avenue.

-

Asthma and Chronic Obstructive Pulmonary Disease (COPD): A₂A R agonists have demonstrated the ability to suppress airway inflammation and bronchoconstriction in models of allergic asthma.

-

Sepsis: By dampening the systemic inflammatory response, A₂A R agonists may offer a protective effect in sepsis.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following tables summarize representative data for other 8-substituted adenosine analogs and A₂A R agonists to illustrate their potential potency and selectivity.

Table 1: Binding Affinities (Kᵢ) of Selected 8-Substituted Adenosine Analogs at Human Adenosine Receptor Subtypes

| Analog | A₁ Receptor Kᵢ (nM) | A₂A Receptor Kᵢ (nM) | A₂B Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) |

| 8-Bromo-adenosine | >10,000 | >10,000 | >10,000 | >10,000 |

| 8-(p-Sulfophenyl)theophylline | 130 | >10,000 | >10,000 | >10,000 |

| 8-alkynyl adenosines | >10,000 | >10,000 | >10,000 | High nM range |

Data is illustrative and sourced from publicly available literature.[1][2]

Table 2: Functional Potency (EC₅₀/IC₅₀) of a Representative A₂A R Agonist in an In Vitro Anti-inflammatory Assay

| Compound | Assay | Cell Type | EC₅₀/IC₅₀ (nM) |

| CGS-21680 (A₂A Agonist) | Inhibition of LPS-induced TNF-α production | Murine Macrophages | ~20 |

Data is illustrative and sourced from publicly available literature.

Experimental Protocols

The investigation of novel 8-substituted adenosine analogs like this compound requires a systematic approach involving a series of in vitro and in vivo experiments.

In Vitro Assays

6.1.1 Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for each of the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).

-

Methodology:

-

Prepare cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype.

-

Incubate the membranes with a known radiolabeled ligand (e.g., [³H]CGS 21680 for A₂A R) and varying concentrations of the unlabeled test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

6.1.2 Functional Assays (cAMP Accumulation)

-

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀) of the test compound at Gs-coupled (A₂A, A₂B) or Gi-coupled (A₁, A₃) receptors.

-

Methodology (for A₂A R):

-

Culture cells expressing the human A₂A receptor.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of the test compound.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Plot the dose-response curve and determine the EC₅₀ value.

-

6.1.3 Cytokine Release Assays

-

Objective: To assess the anti-inflammatory effect of the test compound on immune cells.

-

Methodology:

-

Culture primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or immune cell lines (e.g., RAW 264.7 macrophages).

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

After a defined incubation period, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA or multiplex bead-based assays.

-

In Vivo Models of Inflammation

6.2.1 Carrageenan-Induced Paw Edema

-

Objective: To evaluate the acute anti-inflammatory activity of the test compound.

-

Methodology:

-

Administer the test compound or vehicle to rodents (e.g., rats or mice) via a suitable route (e.g., intraperitoneal, oral).

-

After a defined pre-treatment time, inject a solution of carrageenan into the sub-plantar region of one hind paw to induce localized inflammation.

-

Measure the volume of the paw at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

6.2.2 Collagen-Induced Arthritis (CIA) in Mice

-

Objective: To assess the therapeutic efficacy of the test compound in a model of rheumatoid arthritis.

-

Methodology:

-

Immunize susceptible strains of mice with an emulsion of type II collagen and complete Freund's adjuvant.

-

Administer a booster immunization after a specified period.

-

Once clinical signs of arthritis appear, begin treatment with the test compound or vehicle.

-

Monitor the severity of arthritis by scoring clinical signs (e.g., paw swelling, erythema, joint stiffness).

-

At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Below is a diagram illustrating a general experimental workflow for evaluating a novel 8-substituted adenosine analog.

Conclusion and Future Directions

8-substituted adenosine analogs, particularly those acting as selective A₂A receptor agonists, hold significant promise as a novel class of anti-inflammatory therapeutics. Their mechanism of action, centered on the upregulation of the cAMP-PKA signaling pathway, offers a broad-spectrum approach to dampening excessive inflammation. While preclinical data for this class of compounds is encouraging, further research is required to fully elucidate their therapeutic potential and translate these findings to the clinic.

For novel compounds such as this compound, the immediate next steps should focus on a thorough in vitro characterization of their pharmacological profile, including receptor subtype selectivity and functional agonist/antagonist activity. Promising candidates can then be advanced into relevant in vivo models of inflammatory disease. The continued exploration of the structure-activity relationships of 8-substituted adenosine analogs will be crucial for the design of next-generation anti-inflammatory agents with improved potency, selectivity, and pharmacokinetic properties.

References

"comprehensive literature review on the effects of 8-Benzyloxyadenosine"

An In-depth Technical Guide on 8-Benzyloxyadenosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This guide aims to consolidate the currently available information on this compound. It will provide a known synthesis protocol and, based on the activities of related 8-substituted adenosine (B11128) analogues, will present potential signaling pathways and a generalized experimental workflow for its investigation. This document serves as a foundational resource for researchers aiming to explore the pharmacological profile of this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a protected 8-bromoadenosine (B559644) derivative with benzyl (B1604629) alcohol in the presence of a strong base.

Experimental Protocol: Synthesis from 8-Bromoadenosine derivative

A mixture of 6-amino-8-bromo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (300 mg, 0.436 mmol) and potassium tert-butoxide (147 mg, 1.31 mmol) is prepared in benzyl alcohol (2.18 mL). This reaction mixture is stirred at 40°C for 48 hours. To stop the reaction, it is quenched by the addition of acetic acid (78.5 mg, 1.38 mmol) and subsequently diluted with H₂O. The final product, this compound, is then isolated and purified from the resulting mixture.

(This protocol is adapted from a published procedure and should be optimized for specific laboratory conditions and safety protocols.)

Data Presentation

Due to the limited published research, a comprehensive table of quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for the biological effects of this compound cannot be compiled at this time. Further research is required to generate this data.

Potential Signaling Pathways and Mechanism of Action

As an adenosine analogue, this compound is hypothesized to exert its biological effects primarily through interaction with the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These are G-protein coupled receptors (GPCRs) that transduce extracellular signals by modulating the activity of adenylyl cyclase, which in turn regulates the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Activation of A₂ₐ and A₂ₑ receptors typically stimulates adenylyl cyclase, leading to an increase in cAMP levels.

-

Activation of A₁ and A₃ receptors generally inhibits adenylyl cyclase, causing a decrease in cAMP levels.

The resulting change in cAMP concentration subsequently modulates the activity of Protein Kinase A (PKA), which phosphorylates a multitude of downstream protein targets, culminating in a specific cellular response. For example, in vascular smooth muscle cells, increased cAMP and PKA activation leads to relaxation and vasodilation. In cancer cells, modulation of this pathway can influence cell proliferation, survival, and apoptosis.

Caption: Hypothesized signaling pathway for this compound via adenosine receptors.

General Experimental Workflow for Biological Evaluation

To investigate the potential anti-cancer effects of this compound, a standard in vitro cell viability assay can be employed. This workflow allows for the determination of the compound's cytotoxic or anti-proliferative activity.

Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well microplate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

-

Assay Execution: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: A general experimental workflow for assessing the anti-proliferative effects of this compound.

Conclusion and Future Directions

This compound remains a poorly characterized adenosine analogue. While its chemical synthesis has been described and its general class suggests potential as a vasodilator and anti-cancer agent, there is a clear need for rigorous scientific investigation. Future research should be directed towards:

-

Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the different adenosine receptor subtypes.

-

In Vitro Functional Assays: To quantify its effects on cAMP accumulation, cell proliferation, migration, and apoptosis in various cell lines.

-

In Vivo Studies: To evaluate its efficacy and safety in animal models of cardiovascular disease or cancer.

Generating this fundamental data is essential to validate the therapeutic potential of this compound and to provide a solid foundation for any future drug development efforts.

References

An In-depth Technical Guide to the Role of 8-Benzyloxyadenosine in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxyadenosine, an adenosine (B11128) analogue, belongs to a class of compounds known as 8-substituted adenosine derivatives. Extensive research into this class, particularly 8-oxoadenine derivatives, has identified them as potent agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are critical components of the innate immune system, recognizing single-stranded RNA viruses and initiating a cascade of signaling events that lead to the production of interferons and other pro-inflammatory cytokines.[1][3] This technical guide provides a comprehensive overview of the presumed role of this compound in cell signaling, based on the well-established activities of closely related analogues. It details the underlying TLR7/8 signaling pathways, presents quantitative data from representative 8-substituted adenosine analogues to illustrate typical potency and structure-activity relationships, and provides detailed experimental protocols for the investigation of these compounds.

Introduction: 8-Substituted Adenosine Analogues and TLR Agonism

Adenosine and its analogues have diverse roles in cellular physiology. The 8-position of the adenine (B156593) core has been a key focus for medicinal chemists. Modifications at this position have led to the development of potent and selective agonists for Toll-like receptors 7 and 8 (TLR7/8).[4][5][6][7] These receptors are endosomally located and play a crucial role in the innate immune response to viral pathogens.[2][8]

The TLR7/8 Signaling Pathway

Activation of TLR7 and TLR8 by agonists such as 8-substituted adenosine analogues initiates a signaling cascade that is primarily dependent on the MyD88 adaptor protein. This pathway culminates in the activation of key transcription factors, leading to the expression of a wide range of immune-modulatory genes.

The key steps in the TLR7/8 signaling pathway are as follows:

-

Ligand Recognition: The agonist binds to TLR7 or TLR8 within the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, monocytes, and macrophages.[8]

-

MyD88 Recruitment: Upon ligand binding, TLR7/8 undergoes a conformational change, leading to the recruitment of the MyD88 adaptor protein.

-

IRAK Complex Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, forming a complex.

-

TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).

-

NF-κB and IRF7 Activation: TRAF6 activation leads to two distinct downstream branches:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-12.

-

IRF7 Pathway: Activation of Interferon Regulatory Factor 7 (IRF7), which translocates to the nucleus and drives the expression of type I interferons, most notably IFN-α.[1]

-

Mandatory Visualization: TLR7/8 Signaling Pathway

Quantitative Data for Representative 8-Substituted Adenosine Analogues

While specific data for this compound is not provided in the search results, the following tables summarize the potency of several representative 8-oxoadenine TLR7/8 agonists. This data is crucial for understanding the structure-activity relationship (SAR) within this class of compounds and provides a benchmark for the expected activity of this compound.

Table 1: Potency of 8-Oxoadenine Derivatives on Human TLR7 and TLR8

| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Reference |

| Oxoadenine 1 | 0.25 | >100 | [10] |

| Oxoadenine 2 | 0.08 | 59 | [10] |

| Oxoadenine 3 | 0.12 | >100 | [10] |

| Oxoadenine 4 | 0.06 | >100 | [10] |

| R848 (Resiquimod) | 0.15 | 0.3 | [10] |

| SM360320 | 0.1 | >100 | [10] |

EC50 (Half-maximal effective concentration) values were determined using HEK293 cells expressing human TLR7 or TLR8 with an NF-κB-dependent reporter gene.

Table 2: Cytokine Induction by 8-Oxoadenine Derivatives in Human PBMCs

| Compound (1 µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | Reference |

| Oxoadenine 1 | 12000 | 2000 | [10] |

| Oxoadenine 2 | 8000 | 4000 | [10] |

| Oxoadenine 4 | 15000 | 1500 | [10] |

| R848 (Resiquimod) | 10000 | 5000 | [10] |

Cytokine levels were measured in the supernatant of human peripheral blood mononuclear cells (PBMCs) after 24 hours of stimulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of TLR7/8 agonists like this compound.

HEK-Blue™ TLR Reporter Assay for NF-κB Activation

This assay is used to determine the potency of a compound in activating the NF-κB signaling pathway downstream of TLR7 or TLR8.

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

96-well flat-bottom plates

-

Test compound (this compound) and positive control (e.g., R848)

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of approximately 25,000-50,000 cells per well in 180 µL of HEK-Blue™ Detection medium.

-

Agonist Addition: Prepare serial dilutions of this compound and the positive control. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Measurement: Determine the levels of secreted embryonic alkaline phosphatase (SEAP) by measuring the optical density at 620-655 nm using a spectrophotometer.

-

Data Analysis: Plot the absorbance against the agonist concentration and determine the EC50 value using a non-linear regression curve fit.

Mandatory Visualization: HEK-Blue™ TLR Reporter Assay Workflow

Cytokine Induction Assay in Human PBMCs

This assay measures the ability of a compound to induce the production of cytokines, such as IFN-α and TNF-α, from primary human immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque™ PLUS

-

Phosphate-buffered saline (PBS)

-

RPMI-1640 medium with 10% fetal bovine serum

-

96-well cell culture plates

-

Test compound (this compound) and positive control (e.g., R848)

-

ELISA kits for human IFN-α and TNF-α

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.

-

Cell Plating: Plate the isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ to 1 x 10⁶ cells per well.

-

Cell Stimulation: Add the desired concentrations of this compound or a positive control to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of IFN-α and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Mandatory Visualization: PBMC Cytokine Induction Workflow

Conclusion and Future Directions

This compound, as a member of the 8-substituted adenosine analogue family, is strongly predicted to function as a TLR7/8 agonist. The activation of the TLR7/8 signaling pathway by such molecules leads to a robust innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. This activity makes these compounds promising candidates for development as vaccine adjuvants and immunomodulatory agents for the treatment of cancer and infectious diseases.

Further research is required to definitively characterize the in vitro and in vivo activity of this compound. This includes determining its specific EC50 values for TLR7 and TLR8, profiling its cytokine induction signature in various immune cell populations, and evaluating its efficacy and safety in preclinical models. The experimental protocols and comparative data provided in this guide offer a solid framework for the continued investigation of this compound and other novel 8-substituted adenosine analogues. The continued exploration of the structure-activity relationships within this chemical class will be instrumental in the design of next-generation immunomodulatory therapeutics with improved potency, selectivity, and safety profiles.

References

- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the new molecules for TLR agonists? [synapse.patsnap.com]

- 3. Latest Advances in Small Molecule TLR 7/8 Agonist Drug Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and immunostimulatory activity of substituted TLR7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Latest Research Progress on TLR Adjuvants [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Benzyloxyadenosine: CAS Number and Material Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Benzyloxyadenosine, a crucial adenosine (B11128) analog in biomedical research. It details the compound's Chemical Abstracts Service (CAS) number, provides a thorough material safety data sheet (MSDS), and explores its relevance in experimental applications. This document is intended to be a vital resource for professionals in drug development and scientific research, offering structured data, and insights into its handling and potential biological roles.

Chemical Identification

CAS Number: 131265-29-7[1][2][3]

This compound is unequivocally identified by the CAS Registry Number 131265-29-7. This unique identifier is essential for database searches and regulatory compliance.

Material Safety Data Sheet (MSDS)

A comprehensive understanding of the safety and handling protocols for this compound is paramount for laboratory personnel. The following sections are based on available Safety Data Sheets (SDS) and are intended to provide a detailed safety overview.

Hazard Identification

The GHS classification for this compound is not yet fully established in the provided search results. However, based on safety data sheets for similar chemical compounds, it is prudent to handle it with care, assuming it may cause skin and eye irritation.

Pictograms: Not available in the provided search results.

Signal Word: Not available in the provided search results.

Hazard Statements:

-

Specific hazard statements for this compound are not available in the provided search results.

Precautionary Statements:

-

General precautionary advice for handling chemical compounds of this nature includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited and largely based on predicted values from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N₅O₅ | MedChemExpress[3] |

| Molecular Weight | 373.36 g/mol | MedChemExpress[3] |

| Boiling Point | 727.3±70.0 °C (Predicted) | ChemicalBook |

| Density | 1.70±0.1 g/cm³ (Predicted) | ChemicalBook |

| pKa | 12.94±0.70 (Predicted) | ChemicalBook |

Toxicological Information

Detailed toxicological studies for this compound are not available in the provided search results. As with any research chemical, it should be handled by trained professionals in a controlled laboratory environment.

Handling and Storage

Handling:

-

Use personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

-

Ensure adequate ventilation to minimize exposure.

-

Avoid inhalation of dust or contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Specific storage temperatures may be recommended by the supplier; for instance, some suppliers suggest storage at -20°C.

Experimental Protocols & Potential Signaling Pathways

General Experimental Workflow for Adenosine Analogs

The following diagram illustrates a generalized workflow for investigating the effects of an adenosine analog like this compound on a cellular level.

Hypothetical Adenosine Receptor Signaling Pathway

This compound, as an adenosine analog, is hypothesized to interact with adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors (GPCRs). The activation of these receptors can trigger various downstream signaling cascades. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by an adenosine analog.

References

Methodological & Application

Application Notes and Protocols for 8-Benzyloxyadenosine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a synthetic nucleoside analog belonging to the 8-oxoadenine class of compounds. Based on the activity of structurally related molecules, this compound is predicted to function as a potent agonist of Toll-like receptor 7 (TLR7) and potentially TLR8. TLR7 and TLR8 are endosomal pattern recognition receptors that play a crucial role in the innate immune response to single-stranded viral RNA. Activation of these receptors triggers downstream signaling cascades, leading to the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines and chemokines, as well as the maturation of dendritic cells.[1][2][3][4] This positions this compound as a valuable tool for immunological research and as a potential candidate for the development of vaccine adjuvants and immunomodulatory therapeutics.[2][3]

These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, covering its preparation, and detailing protocols for assessing its biological activity and mechanism of action.

Physicochemical Properties and Handling

| Property | Value/Information | Citation |

| Molecular Formula | C₁₇H₁₉N₅O₅ | [5] |

| Molecular Weight | 373.36 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Predicted to be soluble in DMSO. Aqueous solubility is expected to be low.[1][6] | |

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Preparation of Stock Solution:

Due to its predicted low aqueous solubility, it is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, dissolve 3.73 mg of this compound in 1 mL of DMSO.

-

Gently vortex or sonicate at room temperature to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Important Considerations for Cell Culture:

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

-

It is crucial to include a vehicle control (medium containing the same final concentration of DMSO as the highest concentration of this compound used) in all experiments.

-

The stability of this compound in cell culture medium has not been empirically determined. It is recommended to prepare fresh dilutions from the stock solution for each experiment.[7]

Experimental Protocols

I. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic concentration range for subsequent functional assays.

Materials:

-

Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), HEK293 cells, or other relevant cell lines)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

II. Cytokine Production Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., IFN-α, TNF-α) secretion from immune cells upon stimulation with this compound. Human PBMCs are a common primary cell model for this assay.

Materials:

-

Human PBMCs, freshly isolated or cryopreserved

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

ELISA kits for the cytokines of interest (e.g., human IFN-α, human TNF-α)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PBMCs at a density of 2 x 10⁵ to 1 x 10⁶ cells per well in 200 µL of complete RPMI-1640 medium in a 96-well plate.

-

Compound Stimulation: Add various concentrations of this compound to the wells. Based on data from similar 8-oxoadenine derivatives, a concentration range of 0.1 µM to 50 µM is recommended to start.[8] Include a vehicle control (DMSO) and a positive control (e.g., R848, a known TLR7/8 agonist, at 1-10 µM).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours for TNF-α and 24-48 hours for IFN-α.[9]

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.

-

ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the standards provided in the ELISA kit. Calculate the concentration of the cytokine in each sample based on the standard curve. Plot the cytokine concentration against the log of the this compound concentration to determine the EC₅₀ value (the concentration that induces a half-maximal response).

Quantitative Data for Related 8-Oxoadenine Derivatives (for reference):

| Compound | Target | Assay | EC₅₀ | Citation |

| SM-360320 | TLR7 | IFN-α induction in human PBMCs | 0.14 µM | [8] |

| 8-oxoadenine derivative 9e | TLR7 | TLR7 agonistic activity | 50 nM |

III. NF-κB Activation Assay (Reporter Assay)

This protocol describes a method to quantify the activation of the NF-κB signaling pathway using a reporter cell line that expresses a luciferase gene under the control of an NF-κB response element.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-inducible luciferase reporter (or a similar reporter cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)

-

This compound stock solution (10 mM in DMSO)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[10]

-

Compound Stimulation: Add various concentrations of this compound to the wells. A suggested starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., R848 at 1 µM).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours. The optimal incubation time should be determined empirically.[11][12]

-

Luciferase Assay: Equilibrate the plate to room temperature. Perform the luciferase assay according to the manufacturer's instructions. This typically involves adding the luciferase reagent to each well and measuring the luminescence.

-

Data Analysis: Express the results as fold induction of luciferase activity over the vehicle control. Plot the fold induction against the log of the this compound concentration to determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The predicted mechanism of action of this compound involves its binding to TLR7 in the endosome of immune cells. This triggers a signaling cascade that leads to the activation of transcription factors, primarily NF-κB and IRF7, resulting in the expression of pro-inflammatory cytokines and type I interferons.

Predicted Signaling Pathway of this compound

Caption: Predicted signaling pathway of this compound via TLR7 activation.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for characterizing this compound.

References

- 1. Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

Designing In Vivo Animal Studies with 8-Benzyloxyadenosine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction